molecular formula C30H38N4O2 B2811729 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide CAS No. 946286-32-4

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B2811729
CAS No.: 946286-32-4
M. Wt: 486.66
InChI Key: ZDJLJPNOYDZFFX-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylpiperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Intermediate: The initial step could involve the reaction of 4-dimethylaminobenzaldehyde with a suitable reagent to form an intermediate.

    Piperazine Addition: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form a secondary intermediate.

    Final Coupling: The secondary intermediate is coupled with 3-(4-methoxyphenyl)propanoyl

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O2/c1-32(2)26-14-12-25(13-15-26)29(34-21-19-33(20-22-34)27-7-5-4-6-8-27)23-31-30(35)18-11-24-9-16-28(36-3)17-10-24/h4-10,12-17,29H,11,18-23H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJLJPNOYDZFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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